molecular formula C17H28O3S B13436378 2-Octylphenethyl Methanesulfonate

2-Octylphenethyl Methanesulfonate

Cat. No.: B13436378
M. Wt: 312.5 g/mol
InChI Key: BOWAFTRNYMJPDO-UHFFFAOYSA-N
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Description

2-Octylphenethyl Methanesulfonate is an organic compound that belongs to the class of methanesulfonates It is characterized by the presence of an octylphenethyl group attached to a methanesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octylphenethyl Methanesulfonate typically involves the reaction of 2-octylphenethyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Octylphenethyl Methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Octylphenethyl Methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Octylphenethyl Methanesulfonate involves the alkylation of nucleophilic sites within biological molecules. The methanesulfonate group acts as a leaving group, allowing the octylphenethyl moiety to form covalent bonds with nucleophiles such as proteins and DNA. This can lead to alterations in molecular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Octylphenethyl Methanesulfonate is unique due to its specific structure, which combines the properties of the octylphenethyl group with the reactivity of the methanesulfonate ester. This combination allows for specific interactions and applications that are not possible with simpler methanesulfonates or tosylates .

Properties

Molecular Formula

C17H28O3S

Molecular Weight

312.5 g/mol

IUPAC Name

2-(2-octylphenyl)ethyl methanesulfonate

InChI

InChI=1S/C17H28O3S/c1-3-4-5-6-7-8-11-16-12-9-10-13-17(16)14-15-20-21(2,18)19/h9-10,12-13H,3-8,11,14-15H2,1-2H3

InChI Key

BOWAFTRNYMJPDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=CC=C1CCOS(=O)(=O)C

Origin of Product

United States

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